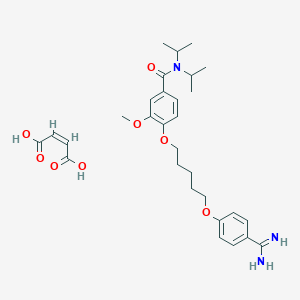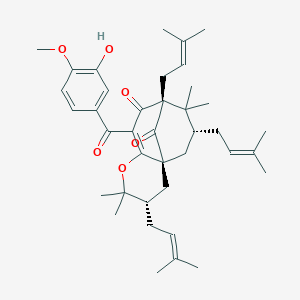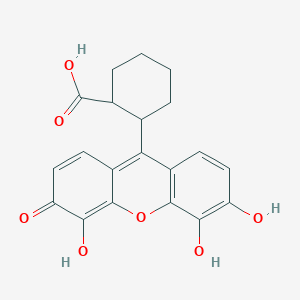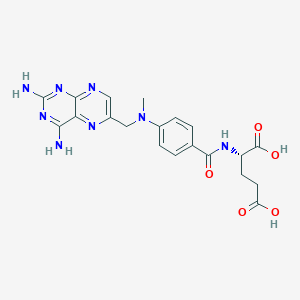
Leucovorin
Overview
Description
Leucovorin is a folate analog used to treat the toxic effects of methotrexate and other folate antagonists, to treat megaloblastic anemia, and to provide palliative treatment of colorectal cancer . It acts the same way in the body as folic acid, which may be low in these patients .
Synthesis Analysis
In the synthesis of calcium this compound (calcium 5-formyl-5,6,7,8-tetrahydrofolate), the use of an amine base in the conversion of anhydrothis compound (5,10-methenyl-5,6,7,8-tetrahydrofolic acid) to this compound unexpectedly results in a pure (USP) product directly from the reaction mixture .
Molecular Structure Analysis
This compound and its levorotary isomer, levothis compound, are analogs of tetrahydrofolate (THF). They are able to bypass dihydrofolate reductase (DHFR) reduction and act as a cellular replacement for the co-factor THF . The results of a molecular docking study showed that this compound had lower binding energies than EG01377, a well-known NRP-1 inhibitor, and lopinavir .
Chemical Reactions Analysis
This compound is a folate analog that does not require activation by dihydrofolate reductase to be useful to the body . It is used to counteract the toxic effects of folic acid antagonists, such as methotrexate, which act by inhibiting the enzyme dihydrofolate reductase (DHFR) .
Physical And Chemical Properties Analysis
This compound is a small molecule with a molar mass of 473.446 g·mol −1 . It is composed of a 1:1 racemic mixture of the dextrorotary and levorotary isomers .
Scientific Research Applications
1. Cancer Treatment Enhancement:
- Leucovorin (LV) is used in combination with chemotherapy agents like 5-fluorouracil (5-FU) for treating colorectal cancer. It enhances the antitumor effects of 5-FU, as observed in studies where adding LV to S-1 (a chemotherapy medication) significantly prolonged progression-free survival in patients with gemcitabine-refractory advanced pancreatic cancer (Ueno et al., 2015).
2. Enhanced Drug Delivery:
- LV is investigated in drug delivery systems for cancer treatment. One study developed chitosan nanoparticles for delivering LV and 5-FU in the treatment of colon cancer. This method showed promise for controlled and efficient drug release (Li et al., 2011).
3. Folate Metabolism Research:
- The relationship between reduced folate levels in colorectal cancer tissue after LV administration and gene expression levels of folate-metabolizing enzymes and folate transporters was explored. This study identified molecular determinants influencing LV’s efficacy, contributing to personalized cancer treatment strategies (Sadahiro et al., 2010).
4. Combination Therapy Studies:
- Research has been conducted on combining LV with other drugs, such as bortezomib, to enhance anticancer effects in colorectal cancer cells. This combination was found to increase apoptosis and inhibit tumor growth more effectively than either agent alone (Wang et al., 2017).
5. Neurodevelopmental Applications:
- LV's effects on cognitive functions in children with Down's syndrome were studied. This research suggested that LV could improve psychomotor development in certain subgroups of the Down's syndrome population, particularly those receiving thyroid treatment (Bléhaut et al., 2010).
6. Folate Pathway Gene Expression:
- A study focused on the expression of folate pathway genes in colorectal cancer, correlating with recurrence status following adjuvant 5-FU-based chemotherapy. This research highlighted the importance of specific genes in LV metabolism and their association with disease-free survival, providing insights for future treatment approaches (Odin et al., 2015).
Mechanism of Action
- By interacting with DHFR, Leucovorin helps restore the availability of essential cofactors—dihydrofolate (DHF) and tetrahydrofolate (THF)—required for these biosynthetic pathways .
- This compound bypasses this inhibition by providing an alternative source of reduced folate. It is rapidly converted to the biologically active methyl-tetrahydrofolate form, which can participate in DNA and protein synthesis .
- Additionally, this compound enhances the activity of 5-fluorouracil (5-FU) by stabilizing the binding of its active metabolite (5-FdUMP) to thymidylate synthetase, further inhibiting DNA synthesis .
- In cancer therapy, this compound counteracts methotrexate toxicity and ensures that healthy cells have sufficient folate for normal metabolic processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Future Directions
Leucovorin is used in the treatment of methotrexate toxicity and chemotherapy regimens. Future studies should systematically include patient-related risk assessment in order to define the risk of emesis with moderately emetogenic chemotherapy (MEC) beyond the emetogenicity of the chemotherapy and improve the guidelines for new drugs .
properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12?,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIAGPKUTFNRDU-ABLWVSNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1492-18-8 (calcium (1:1) salt), 42476-21-1 (mono-hydrochloride salt), 6035-45-6 (calcium (1:1) salt, penta-hydrate) | |
| Record name | Leucovorin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048216 | |
| Record name | Folinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Complete, Sparingly soluble in water | |
| Record name | Leucovorin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00650 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LEUCOVORIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/ | |
| Record name | LEUCOVORIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
As leucovorin is a derivative of folic acid, it can be used to increase levels of folic acid under conditions favoring folic acid inhibition (following treatment of folic acid antagonists such as methotrexate). Leucovorin enhances the activity of fluorouracil by stabilizing the bond of the active metabolite (5-FdUMP) to the enzyme thymidylate synthetase., Leucovorin is a derivative of tetrahydrofolic acid, the reduced form of folic acid, which is involved as a cofactor for 1-carbon transfer reactions in the biosynthesis of purines and pyrimidines of nucleic acids. Impairment of thymidylate synthesis in patients with folic acid deficiency is thought to account for the defective DNA synthesis that leads to megaloblast formation and megaloblastic and macrocytic anemias. Because of its ready conversion to other tetrahydrofolic acid derivatives, leucovorin is a potent antidote for both the hematopoietic and reticuloendothelial toxic effects of folic acid antagonists (eg, methotrexate, pyrimethamine, trimethoprim). It is postulated that in some cancers leucovorin enters and rescues normal cells from the toxic effects of folic acid antagonists, in preference to tumor cells, because of a difference in membrane transport mechanisms; this principle is the basis of high dose methotrexate therapy with leucovorin rescue. | |
| Record name | Leucovorin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00650 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LEUCOVORIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from water with 3 mol of water of crystallization. | |
CAS RN |
58-05-9 | |
| Record name | Leucovorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucovorin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucovorin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00650 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Folinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEUCOVORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q573I9DVLP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LEUCOVORIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
245 °C (decomp) | |
| Record name | Leucovorin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00650 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LEUCOVORIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does leucovorin interact with its target?
A1: this compound itself is not directly active but serves as a precursor to tetrahydrofolic acid (THF). THF is crucial in the synthesis of purines and pyrimidines, essential building blocks for DNA and RNA. [, , , , , ]
Q2: How does this compound counteract the effects of methotrexate?
A2: Methotrexate inhibits dihydrofolate reductase (DHFR), an enzyme crucial for THF synthesis. This compound bypasses this blockade by providing cells with a readily usable form of THF, thus "rescuing" them from methotrexate's toxic effects. [, , , , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H23N7O7, and its molecular weight is 473.44 g/mol. [, , , ]
Q4: Is there any available spectroscopic data on this compound?
A4: High-performance liquid chromatography (HPLC) is a commonly used technique to analyze this compound and its enantiomers. [, , ]
Q5: How stable is this compound under different storage conditions?
A5: Extracted this compound samples have been shown to remain stable for up to 3 days when stored at -4°C. []
Q6: Does this compound possess any catalytic properties?
A6: this compound itself doesn't act as a catalyst. It functions as a substrate for enzymes involved in folate metabolism, contributing to downstream reactions essential for cell growth and proliferation. [, , , ]
Q7: Have computational methods been applied in this compound research?
A7: While the provided research doesn't elaborate on specific computational studies, computational chemistry could be employed to explore this compound's interactions with enzymes like DHFR or to investigate potential structural modifications for improved activity. [, , , ]
Q8: Are there specific formulation strategies used for this compound?
A8: this compound is available in both oral and intravenous formulations. Oral administration, particularly at higher doses, can lead to saturation of folate absorption, impacting its bioavailability. [, , , , , ]
Q9: How is this compound absorbed and distributed in the body?
A9: this compound exhibits a two-compartment open model for its disposition. The initial half-life is approximately 8.79 minutes, followed by a slower elimination phase of about 231.46 minutes. [, ]
Q10: What is the primary metabolic pathway of this compound?
A10: this compound is primarily metabolized to 5-methyltetrahydrofolate (5-methyl-THF), which is the main circulating form of folate in the body and plays a key role in various metabolic processes. [, , , , ]
Q11: How is this compound eliminated from the body?
A11: Following intravenous administration, a significant portion of this compound is excreted in the urine, with 5-methyl-THF being a major metabolite detected. [, , ]
Q12: What in vitro and in vivo models are used to study this compound?
A12: Research on this compound often involves cell-based assays to assess its impact on cell growth and viability, particularly in the presence of methotrexate. Animal models are used to investigate its efficacy in various cancer types and to determine optimal dosing regimens. [, , , , , ]
Q13: Is there evidence for this compound's efficacy in treating cancer?
A13: While this compound primarily acts as a rescue agent in methotrexate therapy, some studies suggest it might enhance the efficacy of 5-fluorouracil (5-FU) in treating certain cancers, such as colorectal cancer. [, , , , , , , ]
Q14: What are the potential adverse effects of this compound?
A14: Although generally well-tolerated, this compound can cause side effects such as nausea, vomiting, and allergic reactions. High doses or intrathecal administration can lead to severe neurotoxicity. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 8-bromo-2-isopropylaminomethyl-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B533060.png)


![(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B534155.png)




![(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]butanamide;hydrochloride](/img/structure/B535588.png)
![2-[2-(3-Methoxyphenyl)ethynyl]-6-methylpyridine](/img/structure/B535857.png)
![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B535859.png)
![4-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B535868.png)
![5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B535878.png)
